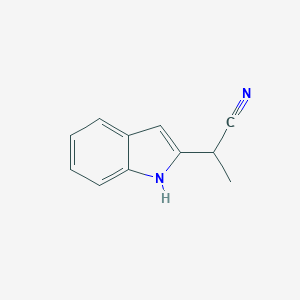

2-(1-Cyanoethyl)indole

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide aminooxyacétique hémihydrochlorure peut être synthétisé par réaction du chlorhydrate d'hydroxylamine avec l'acide glyoxylique. La réaction implique généralement l'utilisation d'un milieu aqueux et est effectuée sous des conditions contrôlées de température et de pH afin de garantir la formation du produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production d'acide aminooxyacétique hémihydrochlorure implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles utilisées en laboratoire. Le procédé est optimisé pour un rendement et une pureté plus élevés, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L'acide aminooxyacétique hémihydrochlorure subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les oximes correspondantes.

Réduction : Il peut être réduit pour former de l'acide aminooxyacétique.

Substitution : Il participe à des réactions de substitution avec les aldéhydes et les cétones pour former des oximes

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions avec les aldéhydes et les cétones se produisent généralement dans des conditions légèrement acides ou basiques.

Principaux produits

Oximes : Formées par réaction avec les aldéhydes et les cétones.

Acide aminooxyacétique : Formé par des réactions de réduction.

Applications De Recherche Scientifique

L'acide aminooxyacétique hémihydrochlorure a une large gamme d'applications dans la recherche scientifique :

Pharmacologie : Il est utilisé pour étudier l'inhibition de la gamma-aminobutyrique acide transaminase, qui joue un rôle dans la régulation des neurotransmetteurs.

Biochimie : Le composé est utilisé pour étudier les voies métaboliques impliquant la navette malate-aspartate.

Recherche médicale : Il a des applications thérapeutiques potentielles dans le traitement de conditions telles que l'épilepsie et l'ostéoporose en modulant les niveaux de neurotransmetteurs et les processus de résorption osseuse

Industrie : Il est utilisé dans la synthèse de divers réactifs biochimiques et comme outil dans les études métaboliques.

Mécanisme d'action

L'acide aminooxyacétique hémihydrochlorure exerce ses effets en inhibant la navette malate-aspartate et la gamma-aminobutyrique acide transaminase. Cette inhibition conduit à une diminution des niveaux intracellulaires d'ATP et modifie le cycle cellulaire, affectant le métabolisme énergétique cellulaire et la régulation des neurotransmetteurs . Le composé interfère avec l'échange d'équivalents réducteurs entre le cytosol et la matrice mitochondriale, atténuant la phosphorylation oxydative mitochondriale .

Mécanisme D'action

Aminooxyacetic acid hemihydrochloride exerts its effects by inhibiting the malate-aspartate shuttle and gamma-aminobutyric acid transaminase. This inhibition leads to a decrease in intracellular ATP levels and alters the cell cycle, affecting cellular energy metabolism and neurotransmitter regulation . The compound interferes with the exchange of reducing equivalents between the cytosol and the mitochondrial matrix, attenuating mitochondrial oxidative phosphorylation .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide aminooxyacétique

- Carboxymethoxylamine

- Dérivés de l'hydroxylamine

Unicité

L'acide aminooxyacétique hémihydrochlorure est unique en raison de sa double action inhibitrice sur la navette malate-aspartate et la gamma-aminobutyrique acide transaminase. Cette double action en fait un outil précieux pour étudier les voies métaboliques et la régulation des neurotransmetteurs, le distinguant des autres composés similaires .

Activité Biologique

2-(1-Cyanoethyl)indole, a derivative of indole, has garnered attention for its diverse biological activities. This compound exhibits potential applications in pharmacology, particularly in the fields of oncology and infectious diseases. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been reported to possess several biological activities, including:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication, suggesting a potential role in antiviral therapies.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Interactions : Indole derivatives often interact with various receptors, influencing cellular signaling pathways.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Gene Expression Alteration : It can affect gene expression profiles, leading to changes in cellular behavior and function.

Anticancer Activity

A study highlighted the anticancer effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer and leukemia cells, with mechanisms involving the induction of oxidative stress and DNA damage.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via oxidative stress |

| HL-60 (Leukemia) | 10 | DNA damage and cell cycle arrest |

Antiviral Properties

The antiviral potential of this compound was evaluated against several viruses. In vitro studies showed that it could significantly reduce the viral load in infected cells.

| Virus | EC50 (µM) | Mode of Action |

|---|---|---|

| Influenza A | 5 | Inhibition of viral replication |

| HIV | 8 | Interference with viral entry |

Case Studies

Several case studies have explored the therapeutic applications of indole derivatives, including this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound showed promising results in tumor reduction and improved survival rates.

- Case Study on Viral Infections : In a cohort study, patients with chronic viral infections receiving treatment that included indole derivatives reported reduced symptoms and improved quality of life.

Propriétés

IUPAC Name |

2-(1H-indol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-6,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPRHWJHDKGZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404642 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76017-87-3 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.